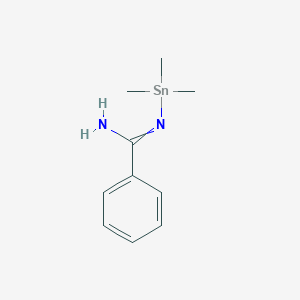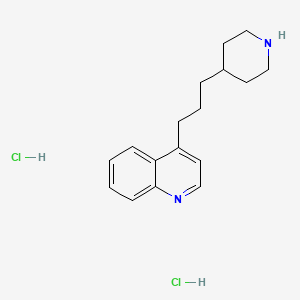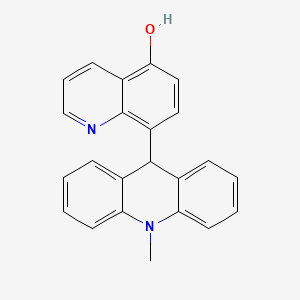
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol is a complex organic compound that belongs to the class of acridine derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through the cyclization of appropriate precursors, such as N-phenylanthranilic acid, under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 10-position of the acridine ring can be introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling of Acridine and Quinoline Moieties: The final step involves coupling the acridine and quinoline moieties through a suitable linker, such as a hydroxyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, sulfonates, polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an intercalating agent in DNA studies and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mécanisme D'action
The mechanism of action of 8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s unique structure allows it to bind selectively to specific DNA sequences, making it a valuable tool in molecular biology and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalating agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
9-Aminoacridine: Used as a DNA intercalating agent and in the study of DNA-protein interactions.
Uniqueness
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol is unique due to its combined acridine and quinoline moieties, which confer distinct chemical properties and potential applications. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research, while its fluorescent properties make it useful in biological imaging.
Propriétés
Numéro CAS |
72517-60-3 |
|---|---|
Formule moléculaire |
C23H18N2O |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
8-(10-methyl-9H-acridin-9-yl)quinolin-5-ol |
InChI |
InChI=1S/C23H18N2O/c1-25-19-10-4-2-7-15(19)22(16-8-3-5-11-20(16)25)18-12-13-21(26)17-9-6-14-24-23(17)18/h2-14,22,26H,1H3 |
Clé InChI |
SHDJTAVIBMUIHT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=C5C(=C(C=C4)O)C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
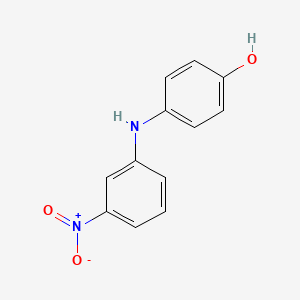
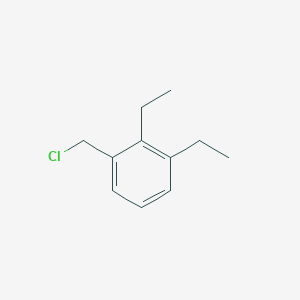
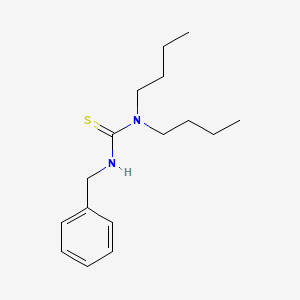
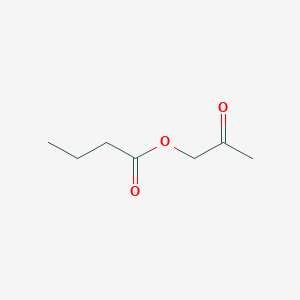
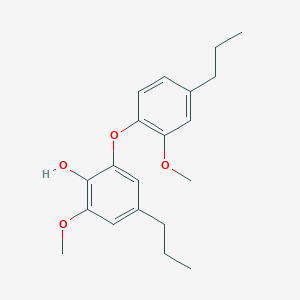

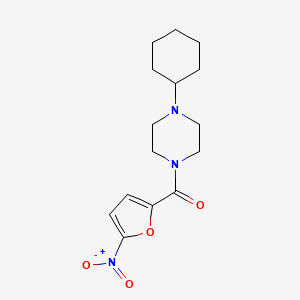
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
